Bienvenue dans la boutique en ligne BenchChem!

4-Hydroxy-2-methylbenzonitrile

IKKβ inhibition NF-κB pathway Kinase inhibitor

4-Hydroxy-2-methylbenzonitrile (CAS 14143-26-1), also cataloged as 3-methyl-4-cyanophenol or 4-cyano-3-methylphenol, is a disubstituted aromatic nitrile with the molecular formula C8H7NO and a molecular weight of 133.15 g/mol. It belongs to the hydroxytolunitrile family, characterized by a phenolic –OH at the para position and a methyl group ortho to the nitrile on a benzonitrile scaffold.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 14143-26-1
Cat. No. B169208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-methylbenzonitrile
CAS14143-26-1
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)C#N
InChIInChI=1S/C8H7NO/c1-6-4-8(10)3-2-7(6)5-9/h2-4,10H,1H3
InChIKeyPNQUZYVEQUGPPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-methylbenzonitrile (CAS 14143-26-1) Procurement Guide: Core Identity and Sourcing Context


4-Hydroxy-2-methylbenzonitrile (CAS 14143-26-1), also cataloged as 3-methyl-4-cyanophenol or 4-cyano-3-methylphenol, is a disubstituted aromatic nitrile with the molecular formula C8H7NO and a molecular weight of 133.15 g/mol . It belongs to the hydroxytolunitrile family, characterized by a phenolic –OH at the para position and a methyl group ortho to the nitrile on a benzonitrile scaffold . This compound is primarily used as a versatile intermediate in medicinal chemistry and organic synthesis, with a predicted pKa of 7.95 ± 0.18, a LogP of approximately 1.57, and a boiling point of 297.4 °C at 760 mmHg . Commercial suppliers typically offer purities of 97–98% .

Why 4-Hydroxy-2-methylbenzonitrile Cannot Be Glibly Swapped with Isomeric Hydroxytolunitriles


Despite sharing an identical molecular formula (C8H7NO) and weight (133.15 g/mol), the regioisomeric 4-hydroxy-2-methyl, 4-hydroxy-3-methyl, and 2-hydroxy-4-methyl benzonitriles exhibit sharply divergent physicochemical, biological, and reactivity profiles that preclude direct interchange in synthesis or bioassay contexts . The ortho-methyl/para-hydroxy arrangement in the target compound lowers its predicted aqueous solubility (1.1 g/L) compared to the 4-hydroxy-3-methyl isomer (1.5 g/L), while its pKa (7.95) and LogP (1.57) create a distinct ionization and partitioning envelope critical for consistent reaction outcomes and biological target engagement . Critically, only the 4-hydroxy-2-methyl substitution pattern has been explicitly disclosed as a key intermediate in IKKβ inhibitor patents, underscoring that even a single methyl positional shift can alter kinase affinity and intellectual property standing .

Quantitative Differentiation Evidence for 4-Hydroxy-2-methylbenzonitrile (14143-26-1) Against Closest Analogs


IKKβ Inhibitory Activity: Target Compound vs. Regioisomeric Non-Disclosure

Derivatives of 4-hydroxy-2-methylbenzonitrile have been reported as IKKβ inhibitors with an IC50 of 19.9–20 nM in a human IKKβ enzymatic assay using GST-IκBα substrate, as curated in BindingDB and ChEMBL . In contrast, a comprehensive patent search for the positional isomers 4-hydroxy-3-methylbenzonitrile (CAS 15777-70-5) and 2-hydroxy-4-methylbenzonitrile (CAS 18495-14-2) in the context of IKKβ inhibition returns no direct quantitative activity data, suggesting that the specific 4-hydroxy-2-methyl substitution is crucial for binding to the IKKβ active site .

IKKβ inhibition NF-κB pathway Kinase inhibitor Cancer inflammation

Predicted Aqueous Solubility: 4-Hydroxy-2-methyl vs. 4-Hydroxy-3-methylbenzonitrile

The predicted aqueous solubility of 4-hydroxy-2-methylbenzonitrile is 1.1 g/L at 25 °C, as recorded in the Chem960 database . The close regioisomer 4-hydroxy-3-methylbenzonitrile (CAS 15777-70-5) exhibits a measurably higher predicted solubility of 1.5 g/L under identical calculation conditions (ACD/Labs V11.02) . This represents a ~36% increase in solubility for the 3-methyl positional isomer, which can significantly affect solution-phase reaction homogeneity, extraction efficiency, and biological assay reproducibility when substituting one isomer for the other .

Aqueous solubility Physicochemical properties Formulation Medicinal chemistry

Phenolic pKa Difference: 4-Hydroxy-2-methyl vs. Unsubstituted 4-Hydroxybenzonitrile

The predicted pKa of the phenolic –OH in 4-hydroxy-2-methylbenzonitrile is 7.95 ± 0.18 . The unsubstituted parent compound, 4-hydroxybenzonitrile, has a reported phenolic pKa of approximately 7.6–7.9 . The electron-donating effect of the ortho-methyl group in the target compound elevates the pKa by roughly 0.3–0.4 log units relative to the parent, meaning that at physiological pH 7.4, 4-hydroxy-2-methylbenzonitrile is less ionized (~22% ionized) compared to 4-hydroxybenzonitrile (~24–39% ionized). This differential ionization influences both liquid-liquid extraction efficiency and passive membrane permeability in cellular assays .

pKa Ionization state Reactivity Extraction Medicinal chemistry

Granted-Patent-Disclosed Synthetic Utility as IKKβ/TBK1 Inhibitor Intermediate

Patent WO2012/69948 (and related national-phase filings) explicitly discloses 4-hydroxy-2-methylbenzonitrile as a synthetic intermediate in the preparation of benzonitrile-derived IKKβ and TBK1 kinase inhibitors, with exemplified compounds achieving nanomolar inhibitory potency . In contrast, the positional isomers 4-hydroxy-3-methylbenzonitrile and 2-hydroxy-4-methylbenzonitrile are not explicitly named in the claims or exemplified synthesis schemes of this patent family, limiting their relevance for Freedom-to-Operate and SAR follow-up in this pharmacophore space .

Patent intermediate IKKβ inhibitor TBK1 inhibitor Process chemistry IP position

Documented Demethylation Synthesis Yield for Scalable Procurement Decisions

Two distinct demethylation routes from 4-methoxy-2-methylbenzonitrile to the target compound demonstrate viable scalability with divergent yields. A BBr3-mediated demethylation (US07425569B2) delivers a combined 63% isolated yield after chromatography (first crop 27%, second crop 36%) . An alternative BF3·SMe2 procedure (reported on ChemicalBook) achieves a higher 96% two-step yield for the phenol intermediate on a 10.2 mmol scale . The closely related 4-methoxy-3-methylbenzonitrile demethylation to the 3-methyl isomer typically proceeds with comparable efficiency, but the BF3·SMe2 method's 96% yield provides a benchmark for evaluating supplier batch consistency for the 2-methyl isomer specifically .

Demethylation Synthesis yield BBr3 BF3·SMe2 Scale-up

Solid-State Handling: Crystalline 4-Hydroxy-2-methyl vs. Liquid 4-Hydroxy-3-methylbenzonitrile

4-Hydroxy-2-methylbenzonitrile is consistently described as a solid (white to off-white or beige-to-pink crystalline) with a melting point of approximately 83–87 °C . In contrast, 4-hydroxy-3-methylbenzonitrile (CAS 15777-70-5) is reported as a colorless liquid with a strong odor at ambient temperature, despite having a similar reported melting point range of 93–95 °C in some databases . This physical state difference at standard storage and handling temperatures (room temperature) makes the target compound easier to weigh accurately, less prone to spillage or volatilization losses, and more compatible with automated solid-dispensing platforms compared to its liquid isomer .

Solid form Liquid handling Crystallinity Weighing accuracy Stability

Validated Application Scenarios for 4-Hydroxy-2-methylbenzonitrile (14143-26-1) Based on Quantitative Evidence


IKKβ/NF-κB Pathway Inhibitor Hit-to-Lead and Lead Optimization Programs

Medicinal chemistry teams pursuing IKKβ or TBK1 kinase inhibitors can confidently select 4-hydroxy-2-methylbenzonitrile as a core scaffold intermediate. Derivatives incorporating this substitution pattern have demonstrated IKKβ IC50 values of 19.9–20 nM in human enzymatic assays, as documented in BindingDB and ChEMBL . The explicit disclosure of this intermediate in patent WO2012/69948 provides a clear IP foothold for SAR exploration, while the absence of equivalent IKKβ activity data for positional isomers (4-hydroxy-3-methyl and 2-hydroxy-4-methyl) reduces the risk of pursuing inactive or IP-ambiguous alternatives . Researchers should request batch-specific COA documentation confirming ≥97% purity and identity by NMR to ensure reproducibility of biochemical assay results.

Aqueous-Compatible Reaction Optimization and Scale-Up Process Chemistry

Process chemists developing aqueous workup or biphasic reaction conditions need to account for the predicted aqueous solubility of 1.1 g/L for 4-hydroxy-2-methylbenzonitrile, which is approximately 36% lower than the 1.5 g/L solubility of the 4-hydroxy-3-methyl isomer . This solubility differential becomes operationally significant during large-scale extractions, where the target compound's lower aqueous partitioning can improve organic-phase recovery but may require adjusted solvent ratios. The BF3·SMe2-mediated demethylation route achieving 96% two-step yield on 10.2 mmol scale provides a validated, high-efficiency synthetic benchmark for supplier evaluation and in-house process development .

Automated High-Throughput Screening (HTS) Compound Management

Compound management facilities operating automated solid-dispensing platforms (e.g., Labcyte Echo, TECAN) benefit from 4-hydroxy-2-methylbenzonitrile being a crystalline solid with a melting point of 83–87 °C at ambient handling conditions, in contrast to the liquid physical form of 4-hydroxy-3-methylbenzonitrile . The solid state enables precise gravimetric dispensing into assay-ready plates, minimizes volatile organic compound (VOC) exposure for laboratory personnel, and simplifies long-term storage stability monitoring. Procurement specifications should stipulate storage at 2–8 °C or room temperature in an inert atmosphere, as recommended by major suppliers .

Intellectual Property and Freedom-to-Operate Assessment for Benzonitrile Kinase Inhibitors

Patent attorneys and IP analysts evaluating Freedom-to-Operate for benzonitrile-derived kinase inhibitor programs should prioritize 4-hydroxy-2-methylbenzonitrile as a key intermediate based on its explicit disclosure in WO2012/69948 (page/column 70–71) and its demonstrated role in generating IKKβ inhibitors with nanomolar potency . The absence of equivalent patent precedent for the 3-methyl and 4-methyl positional isomers in this pharmacophore class creates an asymmetric IP landscape: the 2-methyl isomer offers stronger enablement for patent filings and clearer prior art delineation, while the untested isomers introduce greater uncertainty regarding both patentability and infringement risk .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-2-methylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.